![molecular formula C24H20O8S B2377621 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 859660-13-2](/img/structure/B2377621.png)
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of a slow evaporation technique . For instance, a good-quality organic nonlinear single crystal of 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) was synthesized and successfully grown at room temperature by adapting a slow evaporation technique using a mixed solvent of acetone and methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction . For example, the DTA crystals crystallize in the centric space group with a triclinic crystal system . The presence of various modes of functional groups of the title crystal was analyzed by Fourier-Transform Infra-Red (FT-IR) spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the Ultraviolet–Visible-Near Infrared (UV–Vis–NIR) spectrum of DTA showed high optical transparency in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .Scientific Research Applications
Chemical Synthesis and Biological Interest
Benzazoles and derivatives, including compounds with structures related to the queried compound, are of considerable interest in medicinal chemistry due to their diverse biological activities and clinical applications. Synthetic chemists focus on developing new compounds with modifications to enhance biological activity, exploring the chemical aspects of these heterocycles as potential therapeutic agents (Rosales-Hernández et al., 2022).
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, commonly used to determine the antioxidant capacity of compounds, is relevant for understanding the potential applications of similar compounds. This review elucidates the reaction pathways underlying this assay and discusses the implications of these pathways for evaluating antioxidant capacity (Ilyasov et al., 2020).
Enzymatic Remediation of Organic Pollutants
The treatment of organic pollutants using enzymatic approaches with redox mediators is a significant area of research. Compounds like the queried one could potentially be used as redox mediators to enhance the degradation of recalcitrant compounds in industrial effluents/wastewater, offering a promising avenue for environmental remediation (Husain & Husain, 2007).
Occurrence and Behavior in Aquatic Environments
Understanding the occurrence, fate, and behavior of similar compounds in aquatic environments is crucial for assessing their environmental impact. This research area includes studying their biodegradation, presence in water sources, and potential effects as endocrine disrupter chemicals (Haman et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(25)18-10-9-16(14-19(18)31-20)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUEGKELBRRSJ-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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